An In-depth Technical Guide to the Chemical Properties of 2,7-Dimethyl-7H-purine
An In-depth Technical Guide to the Chemical Properties of 2,7-Dimethyl-7H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,7-Dimethyl-7H-purine, a heterocyclic aromatic organic compound. As a member of the purine family, which forms the building blocks of nucleic acids, this molecule holds significant interest for researchers in medicinal chemistry and drug development.[1][2][3][] This document delineates its molecular structure, physicochemical characteristics, spectroscopic profile, and reactivity. Furthermore, it explores potential synthetic routes and discusses its relevance in the context of therapeutic applications, drawing insights from the broader class of substituted purines.
Introduction to the Purine Scaffold
The purine system is a fundamental motif in nature, consisting of a pyrimidine ring fused to an imidazole ring.[1][2][3][][5] This core structure is central to the nucleobases adenine and guanine, which are essential components of DNA and RNA.[1][2] Beyond their role in genetics, purine derivatives are integral to cellular metabolism, energy transfer (e.g., ATP), and cell signaling.[1][6] The strategic placement of substituents, such as methyl groups, on the purine ring can significantly alter its electronic properties, solubility, and ability to interact with biological targets. This has made substituted purines a fertile ground for the development of novel therapeutics, including kinase inhibitors and antiviral agents.[7] 2,7-Dimethyl-7H-purine represents a specific, yet under-explored, variation of this critical scaffold.
Molecular Structure and Isomerism
The structure of 2,7-Dimethyl-7H-purine is defined by a purine core with methyl groups at the C2 position of the pyrimidine ring and the N7 position of the imidazole ring.
Caption: Structure of 2,7-Dimethyl-7H-purine with IUPAC numbering.
A critical aspect of purine chemistry is tautomerism. The unsubstituted purine molecule preferentially exists as the 7H or 9H tautomer, with the 9H form being generally more stable.[8][9] Alkylation at a specific nitrogen, as in 2,7-Dimethyl-7H-purine, "locks" the molecule into one tautomeric form. The methylation at N7 distinguishes it from its N9-methylated regioisomer, 2,9-Dimethyl-9H-purine. This seemingly minor structural change can have profound effects on the molecule's hydrogen bonding capabilities and its fit within enzyme active sites.[7]
Physicochemical Properties
The physicochemical properties of 2,7-Dimethyl-7H-purine are essential for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | [10][11] |
| Molecular Weight | 148.17 g/mol | [10][11] |
| CAS Number | 165062-65-7 | [11] |
| Appearance | Solid (predicted) | |
| Melting Point | 85°C | [10] |
| Calculated LogP | 0.67 | [11] |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | [11] |
| Hydrogen Bond Donors | 0 | [11] |
| Hydrogen Bond Acceptors | 4 | [11] |
The calculated LogP value suggests moderate lipophilicity, indicating potential for good membrane permeability. The absence of hydrogen bond donors and the presence of four acceptors will govern its interaction with biological macromolecules and its solubility in protic solvents.
Spectroscopic Profile
Spectroscopic data is crucial for the unambiguous identification and characterization of 2,7-Dimethyl-7H-purine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Based on published data for 2,7-Dimethyl-7H-purine, the following characteristic shifts are observed[10]:
-
¹H NMR (in CDCl₃):
-
δ ≈ 8.85 ppm (singlet, 1H, H-6)
-
δ ≈ 8.13 ppm (singlet, 1H, H-8)
-
δ ≈ 3.95 ppm (singlet, 3H, N⁷-CH₃)
-
δ ≈ 2.84 ppm (singlet, 3H, C²-CH₃)
-
-
¹³C NMR (in CDCl₃):
-
δ ≈ 162.8 ppm (C-2)
-
δ ≈ 157.3 ppm (C-4)
-
δ ≈ 148.3 ppm (C-8)
-
δ ≈ 139.4 ppm (C-6)
-
δ ≈ 125.1 ppm (C-5)
-
δ ≈ 32.0 ppm (N⁷-CH₃)
-
δ ≈ 25.9 ppm (C²-CH₃)
-
The distinct singlet peaks in the ¹H NMR for the two aromatic protons (H-6 and H-8) and the two methyl groups provide a clear diagnostic fingerprint for this specific isomer.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₈N₄. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺·) at m/z 148, which is often the base peak, indicating a stable aromatic system.[10]
Synthesis and Reactivity
Synthesis: The synthesis of N7-alkylated purines can be challenging, as direct alkylation of purine precursors often yields a mixture of N7 and the thermodynamically more stable N9 isomers.[12][13] However, regioselective methods have been developed. A plausible synthetic approach for 2,7-Dimethyl-7H-purine involves the cyclization of a substituted imidazole precursor. For example, a 4-aminoimidazole derivative can be cyclized to form the purine ring system.[10]
Caption: A conceptual synthetic workflow for N7-substituted purines.
Reactivity: The purine ring system has a complex electronic nature. The pyrimidine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the C6 position if a good leaving group is present.[14] Conversely, the imidazole ring is more electron-rich and can undergo electrophilic substitution, often at the C8 position.[8][14]
-
Electrophilic Substitution: While the imidazole ring is activated towards electrophiles, the presence of the N7-methyl group may sterically hinder and electronically deactivate the C8 position compared to an N9-substituted isomer. Bromination, a common electrophilic substitution, typically occurs at C8 on the purine core.[8]
-
Nucleophilic Substitution: The reactivity towards nucleophiles would largely depend on other substituents. If a halogen were present at the C6 position, it could be displaced by various nucleophiles (O, S, N, C-based), a common strategy in purine library synthesis.[7][12]
-
N-Oxidation: The nitrogen atoms of the purine ring can be oxidized to form N-oxides, which can alter the electronic properties and biological activity of the molecule. The N1 position is a potential site for such a reaction.[10]
Potential Applications and Biological Relevance
While specific biological activity for 2,7-Dimethyl-7H-purine is not extensively documented, the broader class of 2,6,7-trisubstituted purines has shown significant therapeutic potential.
-
Kinase Inhibition: The purine scaffold mimics the adenine portion of ATP, making it a privileged structure for targeting the ATP-binding site of protein kinases.[7] Many kinase inhibitors used in oncology are purine derivatives. The specific substitution pattern on 2,7-Dimethyl-7H-purine could be explored for inhibitory activity against various kinases.
-
Antitubercular Agents: Recent studies have identified 2,6-disubstituted 7-arylmethyl-7H-purines as potent agents against Mycobacterium tuberculosis, inhibiting the essential enzyme DprE1.[15] This highlights the potential of the 7H-purine scaffold in developing new anti-infective drugs.
-
CNS Activity: Methylated purines, such as caffeine and theophylline, are well-known for their effects on the central nervous system, primarily through antagonism of adenosine receptors.[16] The neuroprotective and modulatory effects of novel purine derivatives are an active area of research.
The specific substitution pattern of 2,7-Dimethyl-7H-purine makes it a valuable scaffold for chemical library synthesis. By introducing diversity at the C6 and C8 positions, researchers can rapidly generate novel compounds for screening against a wide range of biological targets.
Exemplary Experimental Protocol: C8-Bromination
This protocol describes a general method for the electrophilic bromination at the C8 position of a purine core, adapted from established procedures.
Objective: To synthesize 8-Bromo-2,7-dimethyl-7H-purine.
Materials:
-
2,7-Dimethyl-7H-purine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,7-Dimethyl-7H-purine (1.0 eq) in anhydrous DMF.
-
Causality: Anhydrous conditions are crucial to prevent side reactions of the electrophilic bromine source. DMF is a suitable polar aprotic solvent for this reaction.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution portion-wise at room temperature.
-
Causality: NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine. A slight excess ensures complete conversion of the starting material.
-
-
Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., 90°C) for a designated time (e.g., 8 hours).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: Heating accelerates the rate of electrophilic aromatic substitution. TLC allows for real-time tracking of the reaction's completion.
-
-
Workup: Cool the reaction mixture to room temperature and dilute with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to quench any remaining acidic species), water, and brine.
-
Causality: The aqueous workup removes the DMF solvent and inorganic byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Chromatography separates the desired product from unreacted NBS, succinimide byproduct, and any other impurities.
-
-
Characterization (Self-Validation): Combine the pure fractions and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Conclusion
2,7-Dimethyl-7H-purine is a distinct isomer within the vast family of purine derivatives. Its fixed 7H-tautomeric form and specific methylation pattern provide a unique chemical entity for further investigation. While detailed biological data remains limited, its structural relation to compounds with proven activity in oncology and infectious diseases makes it a compelling starting point for drug discovery programs. The synthetic and reaction pathways outlined in this guide provide a framework for researchers to explore the chemical space around this scaffold, paving the way for the development of novel and potent therapeutic agents.
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